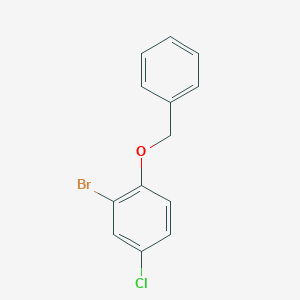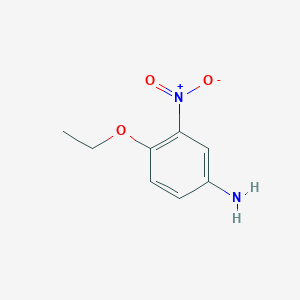
2-羟基-7-甲基-1,8-萘啶
描述
2-Hydroxy-7-methyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.
科学研究应用
2-Hydroxy-7-methyl-1,8-naphthyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, it has shown potential as an anticancer agent, with studies demonstrating its cytotoxic activity against cancer cell lines . Additionally, it has applications in materials science, such as in the development of light-emitting diodes and dye-sensitized solar cells .
作用机制
Target of Action
2-Hydroxy-7-methyl-1,8-naphthyridine belongs to the 1,8-naphthyridines class of heterocyclic compounds . These compounds have been found to exhibit diverse biological activities and photochemical properties . They are known to interact with DNA segments and have been used as ligands . .
Mode of Action
The mode of action of 1,8-naphthyridines involves their interaction with their targets, leading to changes in the target’s function . For instance, certain 1,8-naphthyridine derivatives are known to intercalate between adjacent base pairs of DNA, changing the DNA conformation and inhibiting DNA duplication or transcription . This can lead to the suppression of cancer cell growth . .
Biochemical Pathways
Given that certain 1,8-naphthyridine derivatives are known to interact with dna , it can be inferred that they may affect pathways related to DNA replication and transcription.
Result of Action
Given that certain 1,8-naphthyridine derivatives are known to inhibit dna duplication or transcription , it can be inferred that they may have cytotoxic effects.
生化分析
Cellular Effects
Some naphthyridine derivatives have shown anticancer activity against human breast cancer cell line (MCF7)
Molecular Mechanism
The molecular mechanism of action of 2-Hydroxy-7-methyl-1,8-naphthyridine is not well-defined. Some naphthyridine derivatives are known to bind with double-stranded DNA (ds-DNA) by intercalating between adjacent base pairs, thus changing the DNA conformation and inhibiting DNA duplication or transcription leading to suppression of cancer cell growth
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-7-methyl-1,8-naphthyridine can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods: Industrial production of 2-Hydroxy-7-methyl-1,8-naphthyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 2-Hydroxy-7-methyl-1,8-naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the 7-methyl group can be oxidized with selenium dioxide in dioxane to form the corresponding aldehyde . Additionally, it can participate in nucleophilic substitution reactions and cyclization reactions .
Common Reagents and Conditions: Common reagents used in the reactions of 2-Hydroxy-7-methyl-1,8-naphthyridine include selenium dioxide for oxidation, sodium borohydride for reduction, and various acids and bases for substitution reactions . Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of 2-Hydroxy-7-methyl-1,8-naphthyridine depend on the specific reaction conditions. For example, oxidation of the 7-methyl group yields 2-amino-1,8-naphthyridine-7-carboxaldehyde . Substitution reactions can lead to the formation of various substituted naphthyridine derivatives .
相似化合物的比较
2-Hydroxy-7-methyl-1,8-naphthyridine can be compared with other naphthyridine derivatives, such as 2-amino-1,8-naphthyridine and 2,7-dimethyl-1,8-naphthyridine . These compounds share similar structural features but differ in their substituents and biological activities. For example, 2-amino-1,8-naphthyridine is known for its antibacterial properties, while 2,7-dimethyl-1,8-naphthyridine has been studied for its anticancer activity
属性
IUPAC Name |
7-methyl-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7-4-5-8(12)11-9(7)10-6/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBBXHDRJXIQCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60418723 | |
| Record name | 7-Methyl-1,8-naphthyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60418723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1569-11-5 | |
| Record name | 7-Methyl-1,8-naphthyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-1,8-naphthyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60418723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)
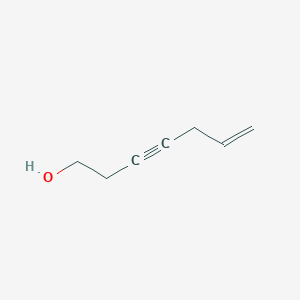
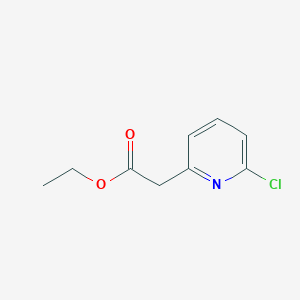
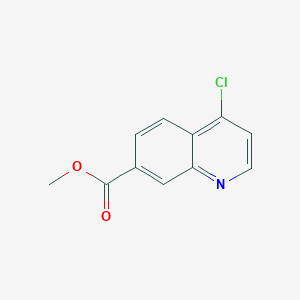


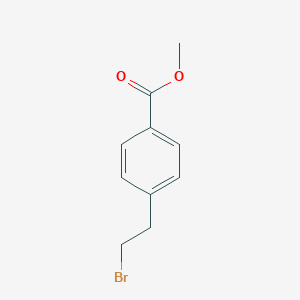

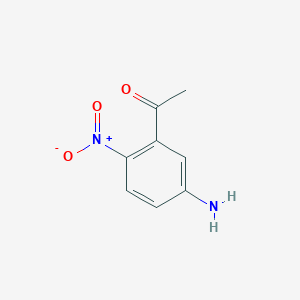
![8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid](/img/structure/B179126.png)
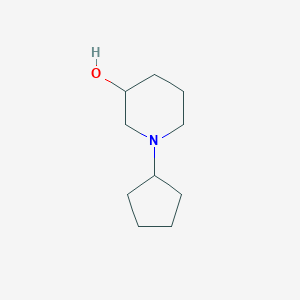
![1-(p-Tolyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B179129.png)
